3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo-

Description

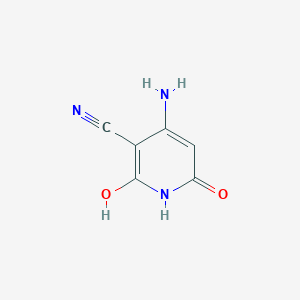

The compound 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is a pyridine derivative characterized by a nitrile group at position 3, an amino group at position 4, a hydroxyl group at position 6, and a ketone at position 2 within a partially saturated pyridine ring.

Properties

IUPAC Name |

4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-2-3-4(8)1-5(10)9-6(3)11/h1H,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGXWQZIRWGIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halogenated Intermediates

US3644380A discloses a halogenation-cyclization strategy for 3-cyanopyridine synthesis. 2-Methyleneglutaronitrile undergoes halogenation (Cl₂, Br₂) to form 2-halo-2-halomethylglutaronitrile, which cyclizes in the presence of Lewis acids (SnCl₄, AlCl₃) at 80–250°C. Subsequent base treatment eliminates HX, yielding 3-cyanopyridine. Adapting this approach, introducing amino and hydroxy groups at positions 4 and 6 could involve:

-

Halogenation of a dihydroxypyridine precursor

-

Nucleophilic amination with NH₃ or amines

-

Protection/deprotection strategies for hydroxyl groups

Functionalization Strategies for Amino and Hydroxy Groups

Guanidine Condensation Routes

AU2006251163B2 outlines a one-pot synthesis of 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile via guanidine condensation with alkoxymethylene malonic acid esters. While structurally distinct, this method demonstrates the feasibility of introducing amino groups through nucleophilic substitution on activated pyrimidine intermediates. For the target compound, analogous steps could involve:

-

Step 1 : Condensation of 4-aminopyridine-2,6-diol with cyanoacetic acid derivatives

-

Step 2 : Cyclodehydration using acidic or thermal conditions

Reaction parameters from AU2006251163B2 suggest optimal yields (65–70%) are achieved at 130–150°C in acetic acid, with ethanol recrystallization for purification.

Hydroxylation and Oxidation

Introducing the 6-hydroxy group may require electrophilic hydroxylation using H₂O₂ or O₃, as reported in pyridine derivative syntheses. For example:

-

Directed ortho-hydroxylation using Pd-catalyzed C–H activation

-

Oxidative demethylation of methoxy-protected intermediates

Catalytic Systems and Reaction Optimization

Catalyst Compositions

The CN101602722A catalyst (Al₂O₃-Li-Mn-Cr-Oₓ) provides insights into optimizing ammoxidation efficiency. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 280–450°C | ↑ Conversion |

| Pressure | 0.020–0.090 kPa | ↓ Byproducts |

| NH₃:3-Picoline Ratio | 2–7:1 | ↑ Selectivity |

Solvent and Temperature Effects

US3644380A emphasizes solvent selection for cyclization:

-

Nitrobenzene : Enhances Lewis acid activity at 150–200°C

-

Ortho-dichlorobenzene : Improves halogen retention during cyclization

Challenges in Regioselectivity and Purification

Byproduct Formation

Competing reactions during amination or hydroxylation may generate isomers such as:

-

2-Amino-4-cyano-6-hydroxypyridine

-

5-Amino-3-cyano-2-oxopyridine

Multistep Extraction

CN101602722A employs a three-stage extraction process:

-

Toluene extraction of 3-cyanopyridine from aqueous absorption liquid

-

Ammonia stripping for NH₃ recovery

-

Vacuum distillation (-90 to -100 kPa) to isolate >99% pure product

Adapting this for the target compound would require polar aprotic solvents (DMF, DMSO) to accommodate hydroxyl and amino group solubility.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Key Features:

- Core Structure : The 1,2-dihydro-2-oxopyridine scaffold provides a planar, conjugated system amenable to substitution.

- 6-Hydroxy Group: Increases polarity and solubility, common in pharmacologically active pyridines . 3-Cyanide: Stabilizes the ring electronically and serves as a synthetic handle for further derivatization .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Properties

Physicochemical Properties

- Solubility: Hydroxyl and amino groups improve water solubility compared to alkyl-substituted analogs (e.g., 1-butyl derivatives) .

- Thermal Stability: Methyl and chloro substituents increase melting points, whereas amino groups may reduce thermal stability due to hydrogen bonding .

Biological Activity

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- (CAS No. 15828-10-1) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a pyridine ring with multiple functional groups such as an amino group, hydroxyl group, keto group, and nitrile group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₆H₅N₃O₂

- Molecular Weight : 151.12 g/mol

- IUPAC Name : 4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile

- InChI Key : KGGXWQZIRWGIOJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 3-Pyridinecarbonitrile exhibits various biological activities, including:

- Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways.

- Anti-inflammatory Properties : It can reduce inflammation by inhibiting specific enzymes involved in inflammatory responses.

- Antimicrobial Effects : Studies suggest potential efficacy against certain bacterial and fungal strains.

The biological activity of 3-Pyridinecarbonitrile is largely attributed to its ability to interact with various molecular targets. It may function as an inhibitor of kinases or proteases, thereby influencing cellular signaling pathways that regulate growth and inflammation.

Antitumor Activity

A study evaluated the cytotoxic effects of 3-Pyridinecarbonitrile derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth with median IC₅₀ values ranging from 7.0 µM to 49.7 µM depending on the specific derivative tested. Notably, compounds with hydroxyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Anti-inflammatory Effects

In vitro experiments revealed that derivatives of this compound could effectively inhibit the activity of matrix metalloproteinases (MMPs) and other inflammatory mediators in macrophages exposed to pro-inflammatory stimuli. The most potent derivatives displayed IC₅₀ values below 10 µM, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| 2-Hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | Structure | 15.0 | Moderate cytotoxicity |

| 4-Hydroxy-2-oxo-1H-pyridine-3-carbonitrile | Structure | 20.5 | Weak anti-inflammatory |

| 2-Amino-4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | Structure | 12.0 | Strong antitumor activity |

Synthesis Routes

The synthesis of 3-Pyridinecarbonitrile can be achieved through several methods:

- Condensation Reactions : Typically involves the reaction of malononitrile with aldehydes in the presence of a base under reflux conditions.

- One-Pot Reactions : Efficient syntheses can be performed using one-pot methodologies that combine multiple steps into a single reaction vessel.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Pyridinecarbonitrile derivatives, and how can they be adapted for this compound?

- Methodological Answer : A common approach involves multicomponent reactions (MCRs) using cyanoacetamide derivatives, aldehydes, and active methylene compounds. For example, highlights a method using cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol with piperidine as a catalyst under reflux . Another route ( ) involves condensation of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours, followed by crystallization . Adaptations for introducing the 4-amino and 6-hydroxy groups may require protective group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) and selective oxidation/reduction steps.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous structural determination (e.g., uses crystallography to confirm dihydropyridine ring conformations in similar compounds) .

- NMR spectroscopy (1H/13C) to probe electronic environments: The 6-hydroxy group may show a deshielded proton (δ ~10–12 ppm), while the cyano group influences adjacent carbons (δ ~110–120 ppm).

- FT-IR spectroscopy to confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

Q. What are the known reactivity patterns of the 2-oxo-1,2-dihydropyridine core in this compound?

- Methodological Answer : The 2-oxo group is susceptible to nucleophilic attack (e.g., by amines or hydrazines) for functionalization. demonstrates bromination at the 4-position using Br₂ in chloroform, followed by Suzuki-Miyaura coupling with arylboronic acids . The 3-cyano group can participate in cycloaddition reactions (e.g., with azides to form tetrazoles) or hydrolysis to carboxylic acids under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR or ambiguous mass spectrometry fragments) require cross-validation:

- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm substituent positions.

- High-resolution mass spectrometry (HRMS) to verify molecular formulae.

- Computational modeling (DFT) to predict spectroscopic profiles and compare with experimental data .

Q. What strategies optimize reaction yields for introducing the 4-amino group while preserving the 6-hydroxy moiety?

- Methodological Answer : Protecting the 6-hydroxy group with a silyl ether (e.g., TBSCl) before amination prevents undesired oxidation. uses aromatic aldehydes with electron-withdrawing groups to direct regioselective amination at the 4-position via Schiff base intermediates . Post-reaction deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group.

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C, monitoring degradation via HPLC. The 2-oxo group may hydrolyze to a carboxylic acid under strongly alkaline conditions.

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds ( recommends storing related compounds in dry, cool environments to prevent hygroscopic degradation) .

Q. What in vitro assays are suitable for assessing the compound’s bioactivity, such as kinase inhibition or antioxidant potential?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2) and ATP concentrations near Km values.

- Antioxidant activity : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls. and describe similar dihydropyridines evaluated for radical quenching via UV-Vis spectroscopy .

Handling and Safety Considerations

Q. What precautions are critical for safe laboratory handling of this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential irritancy ( notes related compounds require avoidance of inhalation and skin contact) .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation ( recommends similar protocols for pyridinecarbonitrile derivatives) .

- Dispose of waste via incineration or approved chemical waste services ( specifies P501 guidelines for disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.